1,2-Ethanediylbissilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediylbissilane is an organosilicon compound with the molecular formula C2H10Si2 It is a derivative of ethane where two hydrogen atoms are replaced by silane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediylbissilane can be synthesized through several methods. One common approach involves the reaction of ethylene with chlorosilanes in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{C2H4} + 2 \text{SiHCl3} \rightarrow \text{C2H10Si2} + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediylbissilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The silane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Halogenated silane derivatives.
Scientific Research Applications
1,2-Ethanediylbissilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which 1,2-Ethanediylbissilane exerts its effects involves interactions with various molecular targets. The silane groups can form bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediylbis(methylsilane): Similar structure but with methyl groups instead of hydrogen atoms.
1,2-Dimethyldisilane: Contains two methyl groups attached to the silicon atoms.
1,2-Dichlorodisilane: Chlorine atoms replace the hydrogen atoms in the silane groups.
Uniqueness
1,2-Ethanediylbissilane is unique due to its specific arrangement of silicon and hydrogen atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Properties
Molecular Formula |
C2H10Si2 |
---|---|
Molecular Weight |
90.27 g/mol |
IUPAC Name |
2-silylethylsilane |
InChI |
InChI=1S/C2H10Si2/c3-1-2-4/h1-2H2,3-4H3 |
InChI Key |
IVSPVXKJEGPQJP-UHFFFAOYSA-N |
Canonical SMILES |
C(C[SiH3])[SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.